2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide 2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide
Brand Name: Vulcanchem
CAS No.: 1353975-80-0
VCID: VC8233570
InChI: InChI=1S/C17H27N3O/c1-2-20(13-14-6-4-3-5-7-14)16-10-8-15(9-11-16)19-17(21)12-18/h3-7,15-16H,2,8-13,18H2,1H3,(H,19,21)
SMILES: CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)CN
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol

2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide

CAS No.: 1353975-80-0

Cat. No.: VC8233570

Molecular Formula: C17H27N3O

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-acetamide - 1353975-80-0

Specification

CAS No. 1353975-80-0
Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
IUPAC Name 2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]acetamide
Standard InChI InChI=1S/C17H27N3O/c1-2-20(13-14-6-4-3-5-7-14)16-10-8-15(9-11-16)19-17(21)12-18/h3-7,15-16H,2,8-13,18H2,1H3,(H,19,21)
Standard InChI Key DMSWSUAKELNOBM-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)CN
Canonical SMILES CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)CN

Introduction

Chemical Structure and Properties

Structural Features

The compound’s structure includes:

  • Acetamide group: A central amide bond (–CONH–) linked to a glycine-like chain (–CH₂–).

  • Cyclohexyl ring: A six-membered saturated hydrocarbon ring, providing steric bulk and rigidity.

  • Benzyl-ethyl-amino substituent: A benzene ring connected via a methylene group (–CH₂–) to an ethylamino group (–CH₂CH₂NH–), which enhances solubility and potential hydrogen-bonding interactions.

Key identifiers:

PropertyValue/DescriptionSource
CAS Number1353975-80-0
Molecular FormulaC₁₇H₂₇N₃O
Molecular Weight289.42 g/mol
SMILESCCN(CC1=CC=CC=C1)C(=O)CN
InChIKeyDMSWSUAKELNOBM-UHFFFAOYSA-N

Synthesis and Reactivity

Reactivity Considerations

  • Amine groups: The benzyl-ethyl-amino group may act as a nucleophile in alkylation or acylation reactions.

  • Acetamide hydrolysis: Potential cleavage of the amide bond under acidic or enzymatic conditions.

  • Cyclohexyl ring substitution: Possible functionalization via electrophilic aromatic substitution, though hindered by the saturated ring.

Hazard CodeDescriptionSource
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures:

  • Personal protective equipment (PPE): Gloves, goggles, and a dust mask.

  • Handling: Avoid inhalation, skin contact, and eye exposure.

  • Storage: Cool, dry place away from ignition sources .

First Aid and Emergency Response

Exposure RouteResponseSource
SkinFlush with water for 15 minutes.
EyesRinse with water for 15 minutes.
InhalationMove to fresh air; seek medical help.

Comparative Analysis with Analogues

Structural Variants

CompoundCAS NumberKey Difference
2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide1353960-08-3Dimethylamino instead of benzyl-ethyl-amino
2-Amino-N-[4-(tert-butylamino)-cyclohexyl]-acetamide69284591tert-Butylamino substituent

Performance in Biological Assays

While direct data for 1353975-80-0 are lacking, analogous compounds exhibit:

  • Antimicrobial activity: Bis-imidazolidin-4-ones show 80% inhibition against E. coli .

  • Molecular docking: Imidazolidin-4-ones bind to FabH–CoA via hydrogen bonds and hydrophobic interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator